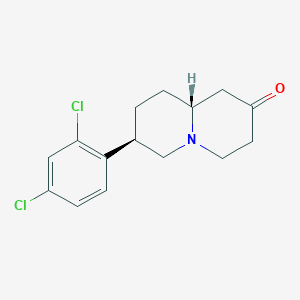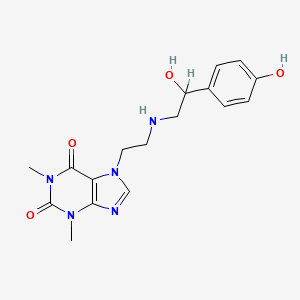
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline is a complex organic compound that combines the structural features of theophylline and a hydroxyphenyl ethylamine derivative. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the hydroxyphenyl ethylamine moiety potentially enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline typically involves multi-step organic reactions. One common approach is to start with theophylline and introduce the hydroxyphenyl ethylamine group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
化学反応の分析
Types of Reactions
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the formation of alcohols or amines.
科学的研究の応用
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme activity.
Medicine: Explored for its therapeutic potential in treating respiratory diseases, inflammation, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline involves its interaction with various molecular targets, including:
Adenosine Receptors: Theophylline is known to antagonize adenosine receptors, leading to bronchodilation and anti-inflammatory effects.
Phosphodiesterase Enzymes: Inhibition of phosphodiesterase enzymes results in increased levels of cyclic AMP (cAMP), which contributes to its therapeutic effects.
Reactive Oxygen Species (ROS): The hydroxyphenyl group may scavenge reactive oxygen species, providing antioxidant benefits.
類似化合物との比較
Similar Compounds
Theophylline: A bronchodilator with a similar core structure but lacking the hydroxyphenyl ethylamine group.
Caffeine: Another xanthine derivative with stimulant properties.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Uniqueness
7-(2-((2-Hydroxy-2-(p-hydroxyphenyl)ethyl)amino)ethyl)theophylline is unique due to the presence of the hydroxyphenyl ethylamine group, which may enhance its pharmacological profile by providing additional antioxidant and anti-inflammatory properties. This makes it a compound of interest for further research and potential therapeutic applications.
特性
CAS番号 |
73908-76-6 |
|---|---|
分子式 |
C17H21N5O4 |
分子量 |
359.4 g/mol |
IUPAC名 |
7-[2-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O4/c1-20-15-14(16(25)21(2)17(20)26)22(10-19-15)8-7-18-9-13(24)11-3-5-12(23)6-4-11/h3-6,10,13,18,23-24H,7-9H2,1-2H3 |
InChIキー |
HQMLFJNSQUJCAE-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
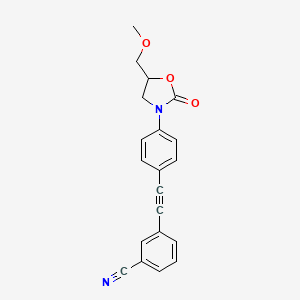
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
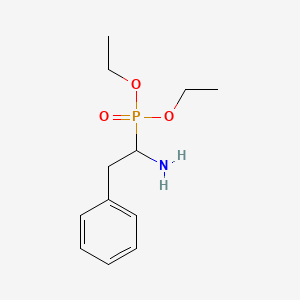


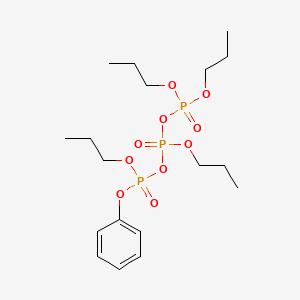
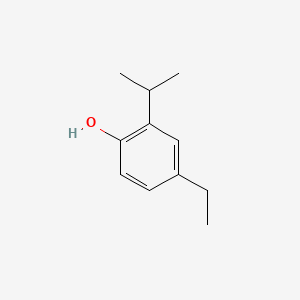
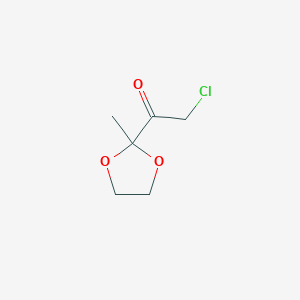
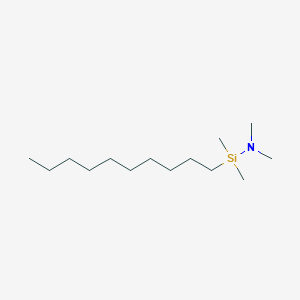
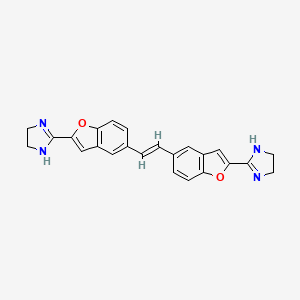

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
